3-octylthiophene chemical and physical properties
3-octylthiophene chemical and physical properties
An In-Depth Technical Guide to 3-Octylthiophene: Chemical and Physical Properties
Introduction
3-Octylthiophene is an alkylated derivative of thiophene (B33073), a sulfur-containing heterocyclic compound. It serves as a crucial monomer in the synthesis of conductive polymers, particularly regioregular poly(3-octylthiophene) (P3OT).[1] The addition of the octyl side chain to the thiophene ring enhances the solubility of the resulting polymer in organic solvents, which is a significant advantage for solution-based processing and fabrication of electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of 3-octylthiophene, along with detailed experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
The fundamental properties of 3-octylthiophene are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀S | [4][5] |
| Molecular Weight | 196.35 g/mol | [4][5] |
| CAS Number | 65016-62-8 | [1][4][5] |
| Appearance | Colorless to light yellow liquid | [1][6][7] |
| Odor | Stench, characteristic sulfur-containing odor | [6][7] |
| Density | 0.92 g/mL at 25 °C | [1][5] |
| Boiling Point | 106-107 °C at 3 mmHg | [1][5][7] |
| Melting Point | -19.15 °C (estimate) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Refractive Index (n20/D) | 1.492 | [1][5] |
| Solubility | Soluble in organic solvents such as ether, toluene, and chloroform (B151607); insoluble in water.[1][6] | |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[1][6][7] |
Experimental Protocols
Synthesis of 3-Octylthiophene via Grignard Coupling
A common and effective method for the synthesis of 3-octylthiophene is the Grignard coupling reaction between 3-bromothiophene (B43185) and an octyl Grignard reagent.[1]
Materials:
-
3-Bromothiophene
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Grignard Reagent Preparation: Under a nitrogen atmosphere, slowly add 1-bromooctane dropwise to a stirred suspension of magnesium turnings in anhydrous ether. The reaction is exothermic and may require initial heating to start. Once initiated, the reaction mixture is typically stirred for 2 hours to ensure the complete formation of the octylmagnesium bromide Grignard reagent.[1]
-
Coupling Reaction: To the freshly prepared Grignard reagent, a solution of 3-bromothiophene in anhydrous ether is added slowly. The reaction mixture is then heated and stirred for approximately 24 hours.[1]
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath. The reaction is carefully quenched by the slow addition of 2N HCl to neutralize the excess Grignard reagent and dissolve the magnesium salts.[1]
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with ether.[1]
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[1]
-
Purification: The crude 3-octylthiophene is purified by column chromatography using hexane as the eluent to afford a colorless oily product.[1]
Caption: Synthesis workflow for 3-octylthiophene.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of 3-octylthiophene. The spectrum would show characteristic peaks for the protons on the thiophene ring and the aliphatic protons of the octyl chain.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. The spectrum of 3-octylthiophene would exhibit C-H stretching vibrations for both the aromatic ring and the alkyl chain, as well as C=C and C-S stretching vibrations characteristic of the thiophene ring.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions. Thiophene and its derivatives typically show absorption bands in the UV region.[9]
Applications in Polymer Science
The primary application of 3-octylthiophene is as a monomer for the synthesis of poly(3-octylthiophene) (P3OT), a widely studied conductive polymer.[2]
Chemical Oxidative Polymerization of 3-Octylthiophene
P3OT can be synthesized via oxidative polymerization using an oxidizing agent such as iron(III) chloride (FeCl₃).[2][10]
Procedure Outline:
-
Monomer Dissolution: 3-octylthiophene is dissolved in a suitable solvent like chloroform.
-
Oxidant Addition: A solution of anhydrous FeCl₃ in chloroform is added to the monomer solution.
-
Polymerization: The mixture is stirred at a controlled temperature for a set period (e.g., 12-24 hours) to allow for polymerization.[11]
-
Precipitation and Washing: The resulting polymer is precipitated by pouring the reaction mixture into methanol (B129727). The polymer is then filtered and washed repeatedly with methanol to remove any residual monomer and catalyst.[11]
-
Drying: The purified poly(3-octylthiophene) is dried under vacuum.
Caption: Oxidative polymerization of 3-octylthiophene.
Safety and Handling
3-Octylthiophene is considered a hazardous chemical.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4]
-
Precautions: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents. Keep the container tightly closed.[6][7]
References
- 1. 3-Octylthiophene CAS#: 65016-62-8 [m.chemicalbook.com]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Octylthiophene | C12H20S | CID 566852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Octylthiophene 97 65016-62-8 [sigmaaldrich.com]
- 6. Thiophene, 3-Octyl- | CAS 18749-45-6 | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 7. fishersci.com [fishersci.com]
- 8. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
